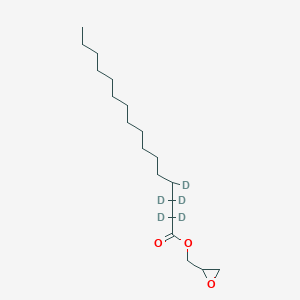

棕榈酸缩水甘油酯-d5

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

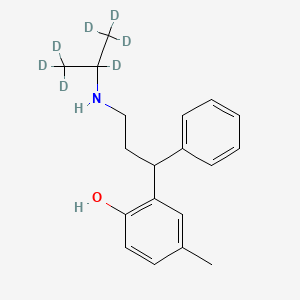

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate. It is a stable isotope-labeled compound, where five hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes due to its stable isotopic nature .

科学研究应用

Glycidyl Palmitate-d5 is extensively used in various scientific research fields, including:

Chemistry: As a stable isotope-labeled compound, it is used in mass spectrometry for the quantitation of glycidyl esters in complex mixtures.

Biology: Utilized in metabolic studies to trace the incorporation and metabolism of glycidyl esters in biological systems.

Medicine: Employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of glycidyl esters.

作用机制

Target of Action

Glycidyl Palmitate-d5 is a deuterium-labeled derivative of Glycidyl Palmitate It’s known that glycidyl palmitate and its derivatives are used in the food industry, particularly in the processing of palm oil .

Mode of Action

It’s known that glycidyl palmitate and its derivatives interact with their targets through a process of hydrogenation and fractionation . This process leads to the reduction of 3-MCPD esters and glycidyl esters in palm oil .

Biochemical Pathways

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, impacts the levels of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products by hydrogenolysis and deoxygenation reactions .

Pharmacokinetics

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that the hydrogenation and fractionation process involving glycidyl palmitate and its derivatives leads to the reduction of 3-mcpd esters and glycidyl esters in palm oil . These esters are transformed into non-carcinogenic and non-genotoxic products .

Action Environment

It’s known that the hydrogenation and fractionation process, which involves glycidyl palmitate and its derivatives, is influenced by the type of nickel catalyst used .

生化分析

Biochemical Properties

Glycidyl Palmitate-d5 plays a significant role in biochemical reactions, particularly in the study of lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for understanding the metabolic fate of Glycidyl Palmitate-d5 in biological systems. Additionally, Glycidyl Palmitate-d5 can interact with proteins involved in lipid transport and storage, such as fatty acid-binding proteins and lipoproteins. These interactions help elucidate the mechanisms of lipid transport and distribution in cells .

Cellular Effects

Glycidyl Palmitate-d5 has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of key signaling molecules, such as protein kinase C and mitogen-activated protein kinases. These pathways are involved in regulating cell growth, differentiation, and apoptosis. Glycidyl Palmitate-d5 also impacts gene expression by altering the transcriptional activity of genes involved in lipid metabolism and inflammatory responses. Furthermore, Glycidyl Palmitate-d5 affects cellular metabolism by influencing the uptake and utilization of fatty acids, thereby altering energy production and storage .

Molecular Mechanism

The molecular mechanism of Glycidyl Palmitate-d5 involves its binding interactions with various biomolecules. It can act as a substrate for enzymes such as lipases, leading to the formation of glycidol and palmitic acid. Glycidyl Palmitate-d5 can also inhibit or activate specific enzymes, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain esterases, which can affect the hydrolysis of other ester-containing compounds. Additionally, Glycidyl Palmitate-d5 can influence gene expression by binding to transcription factors and altering their activity, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Glycidyl Palmitate-d5 can change over time. The stability of Glycidyl Palmitate-d5 is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, Glycidyl Palmitate-d5 can undergo degradation, leading to the formation of glycidol and palmitic acid. Long-term studies have shown that Glycidyl Palmitate-d5 can have sustained effects on cellular function, including alterations in lipid metabolism and gene expression. These effects can be observed in both in vitro and in vivo studies, providing valuable insights into the long-term impact of Glycidyl Palmitate-d5 on biological systems .

Dosage Effects in Animal Models

The effects of Glycidyl Palmitate-d5 vary with different dosages in animal models. At low doses, Glycidyl Palmitate-d5 can enhance lipid metabolism and improve energy production. At high doses, Glycidyl Palmitate-d5 can have toxic effects, including liver and kidney damage. These adverse effects are likely due to the accumulation of glycidol and palmitic acid, which can disrupt cellular function and induce oxidative stress. Threshold effects have been observed, indicating that there is a specific dosage range within which Glycidyl Palmitate-d5 exerts its beneficial effects without causing toxicity .

Metabolic Pathways

Glycidyl Palmitate-d5 is involved in several metabolic pathways, including the β-oxidation of fatty acids and the synthesis of triglycerides. It interacts with enzymes such as acyl-CoA synthetase and carnitine palmitoyltransferase, which are involved in the activation and transport of fatty acids into the mitochondria for β-oxidation. Glycidyl Palmitate-d5 can also affect the levels of metabolites such as acetyl-CoA and malonyl-CoA, which are key intermediates in fatty acid metabolism. These interactions provide insights into the metabolic fate of Glycidyl Palmitate-d5 and its role in lipid metabolism .

Transport and Distribution

Within cells and tissues, Glycidyl Palmitate-d5 is transported and distributed by various transporters and binding proteins. It can interact with fatty acid transport proteins and lipoproteins, which facilitate its uptake and distribution in different tissues. Glycidyl Palmitate-d5 can also accumulate in specific cellular compartments, such as lipid droplets and mitochondria, where it exerts its effects on lipid metabolism and energy production. These interactions are crucial for understanding the transport and distribution of Glycidyl Palmitate-d5 in biological systems .

Subcellular Localization

Glycidyl Palmitate-d5 is localized in various subcellular compartments, including the endoplasmic reticulum, mitochondria, and lipid droplets. Its localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments. In the endoplasmic reticulum, Glycidyl Palmitate-d5 can be involved in the synthesis and modification of lipids. In mitochondria, it can influence energy production by modulating the β-oxidation of fatty acids. In lipid droplets, Glycidyl Palmitate-d5 can affect lipid storage and mobilization. These subcellular localizations are essential for understanding the functional roles of Glycidyl Palmitate-d5 in cells .

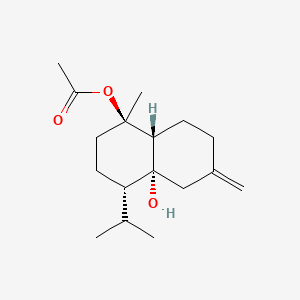

准备方法

Synthetic Routes and Reaction Conditions: Glycidyl Palmitate-d5 is synthesized by the esterification of palmitic acid with glycidol, where the glycidol is deuterium-labeled. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of Glycidyl Palmitate-d5 involves high-temperature processing of fat-containing matrices, particularly during the deodorization step of the refining process. This method ensures the incorporation of deuterium into the glycidol moiety, resulting in the formation of Glycidyl Palmitate-d5 .

化学反应分析

Types of Reactions: Glycidyl Palmitate-d5 undergoes various chemical reactions, including:

Oxidation: The epoxide ring in Glycidyl Palmitate-d5 can be oxidized to form diols.

Reduction: The compound can be reduced to form glyceryl esters.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperature conditions.

Major Products Formed:

Diols: Formed from the oxidation of the epoxide ring.

Glyceryl Esters: Resulting from the reduction of Glycidyl Palmitate-d5.

Substituted Derivatives: Formed from nucleophilic substitution reactions.

相似化合物的比较

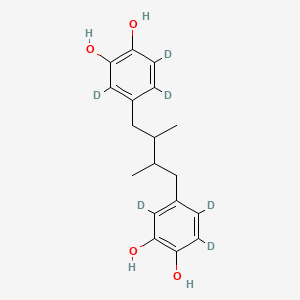

Glycidyl Palmitate: The non-deuterated form of Glycidyl Palmitate-d5.

Glycidyl Stearate: Another glycidyl ester with a stearic acid moiety.

Glycidyl Oleate: A glycidyl ester with an oleic acid moiety.

Uniqueness: Glycidyl Palmitate-d5 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical studies. This makes it particularly valuable in research applications where accurate measurement of glycidyl esters is critical .

属性

IUPAC Name |

oxiran-2-ylmethyl 2,2,3,3,4-pentadeuteriohexadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)22-17-18-16-21-18/h18H,2-17H2,1H3/i13D,14D2,15D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUJPJYTYQNGJ-OHSHDQBZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(CCCCCCCCCCCC)C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B585239.png)